
Application of 2,4'-Dichlorobenzophenone in the
Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4'-Dichlorobenzophenone

Cat. No.: B146651 Get Quote

Introduction

2,4'-Dichlorobenzophenone is a versatile chemical intermediate that serves as a crucial

building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique

structure, featuring a benzophenone core with chlorine atoms at the 2 and 4' positions,

provides reactive sites for a range of chemical transformations. This allows for the construction

of complex molecular architectures found in several important drugs. This document provides

detailed application notes and experimental protocols for the use of 2,4'-
dichlorobenzophenone and its derivatives in the synthesis of intermediates for the antifungal

agents ketoconazole and miconazole, and the antidepressant sertraline.

Synthesis of Ketoconazole Intermediates
Ketoconazole is a broad-spectrum antifungal agent. A key precursor, 2,4-

dichloroacetophenone, which can be synthesized from precursors related to 2,4'-
dichlorobenzophenone, is often used as a starting material. The synthesis involves the

formation of a dioxolane ring, followed by bromination, substitution with imidazole, and

subsequent coupling with a piperazine moiety.

Experimental Protocols
Protocol 1.1: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-

methanol (3)
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This protocol outlines the initial steps in the synthesis of a key ketoconazole intermediate

starting from 2,4-dichloroacetophenone.

Ketalization: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 2,4-

dichloroacetophenone (189 g, 1.0 mol), glycerine (110 g, 1.2 mol), p-toluenesulfonic acid

monohydrate (6 g) in benzene (400 mL) and n-butanol (200 mL) is refluxed for 24 hours with

azeotropic removal of water.[1]

Bromination: After cooling the mixture to 40 °C, bromine (192 g, 1.2 mol) is added dropwise

over 2 hours.[1] The mixture is stirred for an additional 30 minutes and then evaporated in

vacuo.[1]

Work-up and Isolation: The residue is dissolved in dichloromethane (CH₂Cl₂), washed with 6

N NaOH solution (200 mL), dried over magnesium sulfate (MgSO₄), and the solvent is

evaporated in vacuo to yield the product as an oil.[1]

Protocol 1.2: Synthesis of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl

Benzoate (4)

Benzoylation: To a solution of the crude oil from Protocol 1.1 (311.2 g, 0.91 mol) in dry

pyridine (600 mL) at 5 °C, benzoyl chloride (140.5 g, 1.0 mol) is added dropwise over 1 hour.

[1]

Reaction Quench and Extraction: The mixture is stirred for 2.5 hours and then diluted with

water. The product is extracted with chloroform (CHCl₃). The organic layer is washed with 6

N HCl, dried over MgSO₄, and evaporated in vacuo.[1]

Purification: The oily residue is solidified by stirring with methanol. The solid is then purified

by crystallization from ethanol to afford the pure cis isomer.[1]

Protocol 1.3: Synthesis of cis-1-Acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-

ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine (Ketoconazole)

Imidazole Coupling: A solution of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-

yl]methyl benzoate (4) (220.0 g, 0.492 mol) and a threefold excess of imidazole (100.0 g,

1.476 mol) in dry dimethylacetamide (DMA) is refluxed for 4 days.[1]
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Saponification: The resulting ester is saponified by refluxing with NaOH in a dioxane-water

medium to yield the corresponding alcohol.[1]

Mesylation and Final Coupling: The alcohol is converted to its methanesulfonate derivative,

which is then coupled with the sodium salt of 1-acetyl-4-(4-hydroxyphenyl)piperazine in

dimethyl sulfoxide (DMSO) at 80 °C for 5 hours to yield ketoconazole.[1] The crude product

is purified by crystallization from 4-methyl-2-pentanone.[1]

Quantitative Data for Ketoconazole Intermediate
Synthesis
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Step
Starting
Material(s
)

Product
Reagents
and
Solvents

Yield Purity
Referenc
e

Ketalizatio

n and

Brominatio

n

2,4-

Dichloroac

etophenon

e,

Glycerine,

Bromine

cis-2-

(Bromomet

hyl)-2-(2,4-

dichloroph

enyl)-1,3-

dioxolane-

4-methanol

p-

Toluenesulf

onic acid,

Benzene,

n-Butanol,

Dichlorome

thane,

NaOH

91%
94.3%

(GC)
[1]

Benzoylati

on

cis-2-

(Bromomet

hyl)-2-(2,4-

dichloroph

enyl)-1,3-

dioxolane-

4-methanol

cis-[2-

(Bromomet

hyl)-2-(2,4-

dichloroph

enyl)-1,3-

dioxolan-4-

yl]methyl

Benzoate

Benzoyl

chloride,

Pyridine,

Chloroform

, Methanol,

Ethanol

50% 100% (GC) [1]

Imidazole

Coupling

cis-[2-

(Bromomet

hyl)-2-(2,4-

dichloroph

enyl)-1,3-

dioxolan-4-

yl]methyl

Benzoate,

Imidazole

cis-[2-(2,4-

Dichloroph

enyl)-2-

(1H-

imidazol-1-

ylmethyl)-1

,3-

dioxolan-4-

yl]methyl

Benzoate

Nitrate Salt

Dimethylac

etamide,

Nitric acid,

Isopropano

l

55% - [1]

Saponificat

ion

cis-[2-(2,4-

Dichloroph

enyl)-2-

(1H-

imidazol-1-

cis-2-(2,4-

Dichloroph

enyl)-2-

(1H-

imidazol-1-

NaOH,

Dioxane,

Water

96% - [1]
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ylmethyl)-1

,3-

dioxolan-4-

yl]methyl

Benzoate

ylmethyl)-1

,3-

dioxolan-4-

methanol

Final

Coupling

cis-2-(2,4-

Dichloroph

enyl)-2-

(1H-

imidazol-1-

ylmethyl)-1

,3-

dioxolan-4-

yl]methyl

Methanesu

lfonate, 1-

Acetyl-4-

(4-

hydroxyph

enyl)pipera

zine

Ketoconaz

ole

Sodium

hydride,

Dimethyl

sulfoxide,

4-Methyl-2-

pentanone

59% - [1]

Synthesis of Miconazole Intermediates
Miconazole is another important imidazole-based antifungal agent. A key step in its synthesis

involves the N-alkylation of imidazole with a derivative of 2,4'-dichlorobenzophenone,

followed by reduction and O-alkylation.

Experimental Protocols
Protocol 2.1: Synthesis of α-(1-Imidazolyl)-2,4-dichloroacetophenone

N-Alkylation: In a 500 mL three-necked flask, dissolve imidazole (8g) and triethylamine (18

mL) in benzene (150 mL).[2] Heat the mixture to 70°C with stirring for 20 minutes.[2]

Addition of Chloroacetophenone: Slowly add a benzene solution of 2,4-dichloro-α-

chloroacetophenone (22.35 g) dropwise to the reaction mixture.[2]
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Reaction and Work-up: Maintain the reaction at 70°C for 1.5 hours.[2] After completion, filter

the mixture to remove triethylamine hydrochloride. The filtrate is washed with 1%

hydrochloric acid to remove unreacted imidazole and triethylamine hydrochloride.[2] The

organic layer is then processed to obtain the product.

Protocol 2.2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Reduction: To a suspension of sodium borohydride (0.045 g, 1.1 mmol) in anhydrous

methanol (50 mL) at a temperature below 5 °C, add a solution of α-(1-Imidazolyl)-2,4-

dichloroacetophenone (0.284 g, 1.1 mmol) in methanol (5 mL) under a nitrogen atmosphere.

Reaction Progression: Stir the resulting mixture at room temperature for 1 hour, followed by

heating at 50 °C for 1 hour.

Isolation: After cooling, the solvent is removed in vacuo. Water (10 mL) is added, and the

product is extracted with ethyl acetate. The organic phase is dried and concentrated to yield

the product.

Protocol 2.3: Synthesis of Miconazole

Formation of Mesylate: Dissolve 2,4-dichlorobenzyl alcohol (0.212 g, 1.2 mmol) in

dichloromethane (10 mL) and cool to 0 °C. Add triethylamine (0.17 mL, 1.2 mmol) followed

by the dropwise addition of methanesulfonyl chloride (0.094 mL, 1.2 mmol). Stir the mixture

at 0 °C for 90 minutes.

O-Alkylation: In a separate flask, treat a solution of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-

yl)ethanol (0.256 g, 1 mmol) in DMF (10 mL) with sodium hydride (0.040 g, 1.1 mmol) at 0

°C. Stir the mixture at room temperature for 1 hour.

Final Reaction and Isolation: Cool the mixture to 0 °C and add the crude mesylate solution in

DMF. Stir for 1 hour at room temperature. Quench the reaction with water and extract the

product.

Quantitative Data for Miconazole Intermediate Synthesis
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Step
Starting
Material(s
)

Product
Reagents
and
Solvents

Yield Purity
Referenc
e

N-

Alkylation

2,4-

Dichloro-α-

chloroacet

ophenone,

Imidazole

α-(1-

Imidazolyl)-

2,4-

dichloroace

tophenone

Triethylami

ne,

Benzene,

Hydrochlori

c acid

65.5% 99.7% [2]

Reduction

α-(1-

Imidazolyl)-

2,4-

dichloroace

tophenone

1-(2,4-

Dichloroph

enyl)-2-

(1H-

imidazol-1-

yl)ethanol

Sodium

borohydrid

e,

Methanol

60% -

O-

Alkylation

1-(2,4-

Dichloroph

enyl)-2-

(1H-

imidazol-1-

yl)ethanol,

2,4-

Dichlorobe

nzyl

chloride

Miconazole

Sodium

hydride,

DMF,

Methanesu

lfonyl

chloride,

Triethylami

ne,

Dichlorome

thane

70% -

Synthesis of Sertraline Intermediates
Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The

synthesis of sertraline often involves 3,4-dichlorobenzophenone as a key starting material,

which can be prepared from precursors related to 2,4'-dichlorobenzophenone.

Experimental Protocols
Protocol 3.1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
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Stobbe Condensation: 3,4-Dichlorobenzophenone is condensed with diethyl succinate in the

presence of a base like potassium tert-butoxide in an alcoholic solvent.

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed with hydrobromic acid in

refluxing acetic acid.

Hydrogenation: The butenoic acid derivative is then hydrogenated over a palladium on

carbon (Pd/C) catalyst in ethyl acetate.

Cyclization: The resulting butanoic acid is converted to its acyl chloride with thionyl chloride

and then cyclized using aluminum chloride in carbon disulfide to yield the tetralone

intermediate.

Protocol 3.2: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-

naphthalenylidene]methanamine

Imine Formation: A mixture of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (165

g, 1 mol equiv) and isopropyl alcohol (700 mL) is cooled to -5 to -10°C in a pressure-rated

vessel.[3]

Addition of Methylamine: Monomethylamine (60.2 g, 3.4 mol equiv) is added, and the

mixture is heated to 85-100°C for 16 hours.[3]

Isolation: The mixture is cooled to -15°C for 24 hours, and the product is isolated by filtration.

[3]

Protocol 3.3: Synthesis of Sertraline

Reduction: The imine from Protocol 3.2 is reduced using hydrogen gas over a Pd/C catalyst

in a suitable solvent like THF.

Resolution: The resulting racemic mixture of cis- and trans-sertraline is resolved using D-(-)-

mandelic acid to selectively crystallize the desired (1S,4S)-cis isomer.

Salt Formation: The resolved free base is then converted to the hydrochloride salt.

Quantitative Data for Sertraline Intermediate Synthesis
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Step
Starting
Material(s
)

Product
Reagents
and
Solvents

Yield
Purity/Sel
ectivity

Referenc
e

Imine

Formation

4-(3,4-

Dichloroph

enyl)-3,4-

dihydro-

1(2H)-

naphthalen

one,

Monometh

ylamine

N-[4-(3,4-

Dichloroph

enyl)-3,4-

dihydro-

1(2H)-

naphthalen

ylidene]met

hanamine

Isopropyl

alcohol
~92% 95% [3]

Reductive

Amination

(Greener)

Sertraline

Tetralone,

Monometh

ylamine

Sertraline

Imine

Ethanol,

50-55°C,

16h

>95% High [4]

Nitrone

Route

Sertraline

Tetralone,

N-

methylhydr

oxylamine

hydrochlori

de

Sertraline
Methanol,

rt
81%

cis/trans

92:8
[4]

Chiral

Iodoimine

Route

3,4-

Dichlorocin

namic acid

derivative

Chiral

Iodoimine

(S)-2-

phenyloxaz

olidinone,

CuBr-

SMe₂,

NaBH₄, I₂-

PPh₃-

imidazole,

t-BuLi

45%
Enantiosel

ective
[4]
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Experimental Workflow for Ketoconazole Intermediate
Synthesis

2,4-Dichloroacetophenone

Ketalization with Glycerine

 p-TsOH

Bromination

 Br2

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol

Benzoylation

 Benzoyl Chloride

cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate

Imidazole Coupling

 Imidazole

Saponification

 NaOH

Mesylation

 MsCl

Coupling with Piperazine Derivative

Ketoconazole
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Click to download full resolution via product page

Caption: Synthetic workflow for a key intermediate in the synthesis of Ketoconazole.

Mechanism of Action: Ketoconazole Inhibition of Fungal
CYP51

Fungal Cell

Lanosterol
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Click to download full resolution via product page

Caption: Ketoconazole inhibits the fungal enzyme CYP51, disrupting ergosterol synthesis.

Mechanism of Action: Sertraline and the Serotonin
Transporter (SERT)
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Synaptic Cleft

Presynaptic Neuron

Serotonin Transporter
(SERT)
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 Reuptake
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Sertraline
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Caption: Sertraline blocks the serotonin transporter (SERT), increasing serotonin levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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